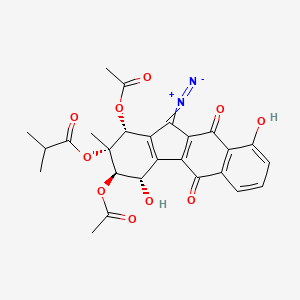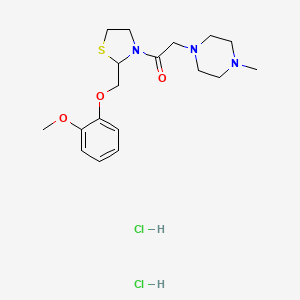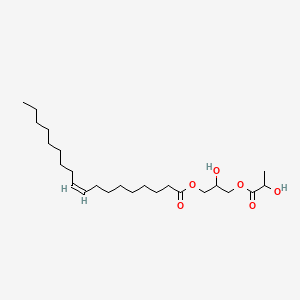
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is a synthetic organic compound It is derived from eugenol, which is a major component of clove essential oil
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- typically involves multiple steps. One common method starts with the extraction of eugenol from clove oil. Eugenol is then subjected to various chemical reactions to introduce the necessary functional groups. For instance, eugenol can be alkylated to form derivatives with different terminal groups such as hydrogen, hydroxyl, ester, chlorine, and carboxylic acid . These derivatives can then be further modified to obtain the desired propionamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of eugenol followed by its chemical modification using established synthetic routes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the allyl group in the compound may result in the formation of an epoxide or a diol.
Aplicaciones Científicas De Investigación
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use as an insecticide and its cytotoxic effects on cancer cells.
Industry: It is used in the development of semisynthetic insecticides derived from natural products.
Mecanismo De Acción
The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms. Its cytotoxic effects on cancer cells may involve the induction of programmed cell death (apoptosis) through the activation of caspase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-2-methoxyphenol derivatives: These compounds have similar structures and biological activities.
Uniqueness
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
| 96062-89-4 | |
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C19H30N2O3/c1-7-9-15-10-11-16(17(14-15)23-6)24-19(2,3)18(22)20-12-8-13-21(4)5/h7,10-11,14H,1,8-9,12-13H2,2-6H3,(H,20,22) |
Clave InChI |
ASKMDBGIFPVKJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NCCCN(C)C)OC1=C(C=C(C=C1)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





